![molecular formula C24H20S3Si B14465189 Phenyl[tris(phenylsulfanyl)]silane CAS No. 65849-32-3](/img/structure/B14465189.png)
Phenyl[tris(phenylsulfanyl)]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl[tris(phenylsulfanyl)]silane is an organosilicon compound characterized by a silicon atom bonded to a phenyl group and three phenylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl[tris(phenylsulfanyl)]silane can be synthesized through a multi-step process involving the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the introduction of phenylsulfanyl groups. The general synthetic route involves:
Formation of Phenylsilane: Phenylmagnesium bromide reacts with silicon tetrachloride to form phenylsilane.
Introduction of Phenylsulfanyl Groups: Phenylsilane is then treated with phenylsulfanyl chloride under controlled conditions to yield this compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl[tris(phenylsulfanyl)]silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organosilicon compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Phenyl[tris(phenylsulfanyl)]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which Phenyl[tris(phenylsulfanyl)]silane exerts its effects involves interactions with various molecular targets and pathways. The phenylsulfanyl groups can participate in redox reactions, while the silicon atom can form stable bonds with other elements, facilitating the formation of complex structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Structurally similar but lacks the phenylsulfanyl groups.
Tris(phenylsulfanyl)silane: Similar but without the phenyl group attached to the silicon atom.
Uniqueness
Phenyl[tris(phenylsulfanyl)]silane is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
65849-32-3 |
|---|---|
Molekularformel |
C24H20S3Si |
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
phenyl-tris(phenylsulfanyl)silane |
InChI |
InChI=1S/C24H20S3Si/c1-5-13-21(14-6-1)25-28(24-19-11-4-12-20-24,26-22-15-7-2-8-16-22)27-23-17-9-3-10-18-23/h1-20H |
InChI-Schlüssel |
PMMXBZBWTHPXBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](SC2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


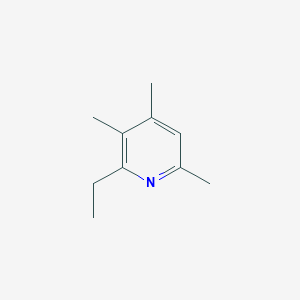

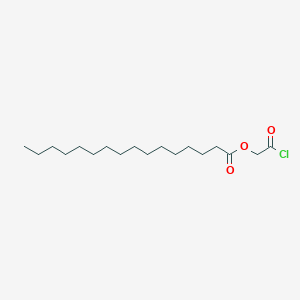
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)
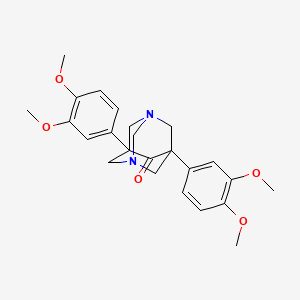

![Acetamide, N-[2-(2-phenylethenyl)phenyl]-](/img/structure/B14465135.png)
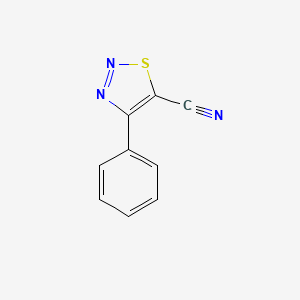
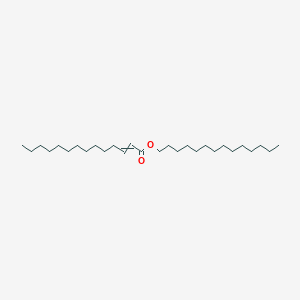
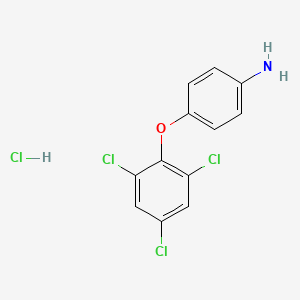
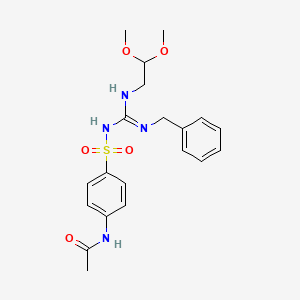
![4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B14465156.png)
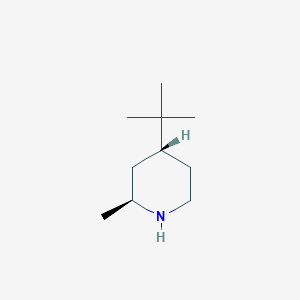
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
